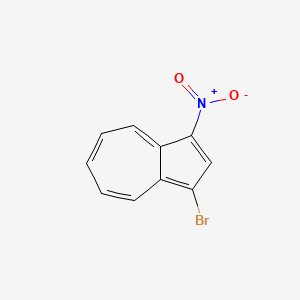

Azulene, 1-bromo-3-nitro-

Description

Historical Development and Significance of the Azulene (B44059) Framework in Organic Chemistry

Azulene, an isomer of naphthalene, has a rich history dating back to the 15th century when it was identified as the azure-blue chromophore from the steam distillation of German chamomile. lew.ro The compound was named in 1863 by Septimus Piesse. lew.ro However, its bicyclic structure, composed of a fused five-membered and seven-membered ring, was not correctly identified until 1926 by Lavoslav Ružička. smolecule.com The first successful organic synthesis of azulene was achieved in 1937 by Placidus Plattner, a milestone that opened the door for systematic investigation into its unique chemical and physical properties. lew.roacs.org The development of various synthetic routes over the decades has made azulene and its derivatives more accessible for research. smolecule.comshaalaa.com

Fundamental Electronic and Structural Characteristics of Azulene Systems

The unique properties of azulene stem from its unconventional electronic and structural features, which distinguish it from its more common isomer, naphthalene.

Azulene is a 10 π-electron system, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). lew.roshaalaa.com However, it is classified as a non-alternant hydrocarbon because its carbon atoms cannot be divided into two sets where no atom of one set is directly bonded to another atom of the same set. This contrasts with alternant hydrocarbons like naphthalene. guidechem.comhep.com.cnnih.gov This non-alternant nature is responsible for many of azulene's distinct properties, including its color and dipole moment. guidechem.com The π-electron system is delocalized over the entire bicyclic framework. oup.com

Unlike the nonpolar naphthalene, azulene possesses a significant dipole moment of 1.08 D. lew.rosemanticscholar.org This polarity arises from a charge separation between the two rings. The seven-membered ring carries a partial positive charge, while the five-membered ring has a partial negative charge. researchgate.netgoogle.com This can be rationalized by considering a resonance contributor where the five-membered ring is a 6π-electron cyclopentadienyl (B1206354) anion and the seven-membered ring is a 6π-electron tropylium (B1234903) cation, both of which are aromatic according to Hückel's rule. lew.rosemanticscholar.orggoogle.com This charge distribution leads to the five-membered ring being electron-rich and nucleophilic, while the seven-membered ring is electron-deficient and electrophilic. lew.roresearchgate.net

Rationales for Investigating Functionalized Azulene Derivatives in Contemporary Chemical Research

The unique electronic and photophysical properties of the azulene core make its functionalized derivatives highly attractive for modern research. These compounds are explored for a wide range of applications, including:

Materials Science: Azulene derivatives are investigated for use in organic electronics, such as organic field-effect transistors (OFETs), solar cells, and nonlinear optical (NLO) materials, owing to their tunable electronic properties and intense coloration. nzqa.govt.nzfishersci.at

Medicinal Chemistry: Certain azulene derivatives have shown promising biological activities, including anti-inflammatory, antiulcer, and anticancer properties. The azulene scaffold serves as a unique pharmacophore for designing new therapeutic agents.

Sensors and Probes: The sensitivity of the azulene electronic structure to its environment has led to the development of azulene-based sensors for detecting ions and other molecules. nzqa.govt.nz

Azulene, 1-bromo-3-nitro-

This section focuses specifically on the title compound, providing available data and research findings.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-nitroazulene | smolecule.com |

| Synonyms | Azulene, 1-bromo-3-nitro- | |

| CAS Number | 41321-60-2 | smolecule.com |

| Molecular Formula | C₁₀H₆BrNO₂ | smolecule.com |

| Molecular Weight | 252.06 g/mol | smolecule.com |

| Canonical SMILES | C1=CC=C2C(=C(C=C2N+[O-])Br)C=C1 | smolecule.com |

| InChI Key | XDOXYEAGEVSRIH-UHFFFAOYSA-N | smolecule.com |

Synthesis and Reactivity

Specific, detailed synthetic procedures and reactivity data for 1-bromo-3-nitroazulene are limited in publicly accessible literature. However, its synthesis can be inferred from related reactions. The structure suggests a two-step electrophilic substitution on the azulene core.

Given the high reactivity of the 1- and 3-positions towards electrophiles, a plausible synthetic route involves the nitration of azulene followed by bromination. Research has shown that 1-nitroazulene can be prepared in high yield. researchgate.net Subsequent bromination of 1-nitroazulene would be expected to occur at the vacant, electron-rich 3-position. One study utilized the bromination of 1-nitroazulene to 3-bromo-1-nitroazulene as a method to facilitate chromatographic separation from other products, which supports the viability of this transformation. lew.ro The use of N-bromosuccinimide (NBS) is a common method for the selective bromination of azulenes at the 3-position when the 1-position is already substituted. semanticscholar.org

The reactivity of 1-bromo-3-nitroazulene is dictated by the presence of the bromo and nitro substituents on the electron-rich five-membered ring. Both are electron-withdrawing groups, which would decrease the nucleophilicity of the five-membered ring compared to unsubstituted azulene. The presence of the nitro group, in particular, significantly increases the reactivity of haloarenes towards nucleophilic substitution. shaalaa.com This suggests that the bromine atom at the 1-position might be susceptible to nucleophilic displacement reactions.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 1-bromo-3-nitroazulene are not widely reported. Analysis would be based on the expected signals for the substituted azulene core.

¹H NMR: The spectrum would be expected to show signals corresponding to the six protons on the bicyclic system, with their chemical shifts and coupling constants reflecting the influence of the bromo and nitro substituents.

¹³C NMR: Ten distinct carbon signals would be anticipated.

IR Spectroscopy: Characteristic absorption bands for the C-NO₂ stretching vibrations (typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹) and C-Br stretching would be present, in addition to the skeletal vibrations of the azulene ring.

Mass Spectrometry: The molecular ion peak would appear at m/z 251 and 253 in an approximate 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Structure

3D Structure

Properties

CAS No. |

41321-60-2 |

|---|---|

Molecular Formula |

C10H6BrNO2 |

Molecular Weight |

252.06 g/mol |

IUPAC Name |

1-bromo-3-nitroazulene |

InChI |

InChI=1S/C10H6BrNO2/c11-9-6-10(12(13)14)8-5-3-1-2-4-7(8)9/h1-6H |

InChI Key |

XDOXYEAGEVSRIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C(C=C2[N+](=O)[O-])Br)C=C1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Nitroazulene

Electrophilic Aromatic Substitution (SEAr) Pathways

The azulene (B44059) nucleus is known to be susceptible to electrophilic attack, particularly at the five-membered ring, which possesses a higher electron density compared to the seven-membered ring. The presence of a bromine atom and a nitro group at the 1- and 3-positions, respectively, significantly influences the course of electrophilic aromatic substitution (SEAr) reactions.

The bromine atom, while also deactivating due to its inductive electron withdrawal, is an ortho, para-director in benzene (B151609) chemistry because of its ability to donate a lone pair of electrons through resonance, which can stabilize the arenium ion intermediate.

In 1-bromo-3-nitroazulene, the five-membered ring is already electron-rich. The nitro group at position 3 strongly deactivates this ring towards electrophilic attack. The bromine at position 1 also exerts a deactivating inductive effect. However, potential electrophilic attack at other positions on the azulene core must be considered. The inherent reactivity of the azulene five-membered ring suggests that any electrophilic attack would preferentially occur there, but the strong deactivation by the nitro group makes such reactions challenging. Electrophilic attack on the seven-membered ring is generally less favorable for azulenes and would be further disfavored by the electron-withdrawing nature of the substituents on the five-membered ring.

The positions 1 and 3 of the azulene ring are the most electron-rich and, therefore, the most reactive towards electrophiles. However, in 1-bromo-3-nitroazulene, these positions are already substituted. This means that electrophilic aromatic substitution would involve the replacement of a hydrogen atom at another position, which is a less favorable process. Given the strong deactivating effect of the nitro group at position 3, any further electrophilic substitution on the five-membered ring is highly unlikely.

The mechanism of electrophilic aromatic substitution proceeds through a carbocationic intermediate known as an arenium ion or a σ-complex. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

For azulene, electrophilic attack at C1 or C3 leads to a more stable carbocationic intermediate where the positive charge can be delocalized over the seven-membered ring, preserving a tropylium-like character. However, in 1-bromo-3-nitroazulene, the formation of such an intermediate would be significantly destabilized by the electron-withdrawing nitro group. The inductive effect of the bromine atom would also contribute to this destabilization.

The general order of carbocation stability is tertiary > secondary > primary. In the case of substituted azulenes, the stability of the azulenium ion intermediate is influenced by the electronic nature of the substituents. Electron-donating groups stabilize the carbocation, while electron-withdrawing groups destabilize it. The presence of the nitro group in 1-bromo-3-nitroazulene would render the carbocationic intermediates formed during electrophilic substitution significantly less stable, thereby increasing the activation energy for the reaction and making it less favorable.

Nucleophilic Substitution Reactions (SNAr)

Aromatic systems that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack.

In 1-bromo-3-nitroazulene, the nitro group at position 3 activates the ring for nucleophilic attack. The bromine atom at position 1 is a good leaving group, making its displacement by a nucleophile a feasible reaction pathway. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate of nucleophilic aromatic substitution is dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. The nitro group at the 3-position can effectively delocalize the negative charge through resonance, thereby stabilizing the intermediate and facilitating the substitution reaction.

The Finkelstein reaction is a classic example of a nucleophilic substitution reaction involving the exchange of a halogen atom. While traditionally applied to alkyl halides, the principles of the Finkelstein reaction can be extended to activated aryl halides.

In the context of 1-bromo-3-nitroazulene, a Finkelstein-type reaction would involve the displacement of the bromine atom by another halide ion, typically iodide. The reaction is generally carried out using an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or dimethylformamide.

The reaction is an equilibrium process, and its success often relies on Le Châtelier's principle. For instance, using sodium iodide in acetone, the reaction is driven forward by the precipitation of the less soluble sodium bromide. For aryl halides, which are generally less reactive than alkyl halides in SN2-type reactions, more forcing conditions or the use of catalysts may be necessary. For deactivated aryl bromides, copper(I) iodide is often used as a catalyst in what is known as the aromatic Finkelstein reaction.

Table 1: Reactivity of 1-Bromo-3-nitroazulene in Substitution Reactions

| Reaction Type | Reactivity | Key Factors |

| Electrophilic Aromatic Substitution (SEAr) | Low | - Strong deactivating effect of the -NO₂ group. - Inductive deactivation by the -Br atom. - Destabilization of the carbocationic intermediate. |

| Nucleophilic Aromatic Substitution (SNAr) | High | - Strong activating effect of the -NO₂ group. - Good leaving group ability of the -Br atom. - Stabilization of the Meisenheimer complex. |

Displacement of Bromine in 1-Bromo-3-nitroazulene

Palladium-Catalyzed Nucleophilic Substitutions

The C1-bromo substituent in 1-bromo-3-nitroazulene serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The presence of the electron-withdrawing nitro group at the C3 position enhances the reactivity of the C1 position, making the compound a suitable substrate for several standard palladium-catalyzed transformations. While specific examples for 1-bromo-3-nitroazulene are not extensively documented, its reactivity can be inferred from established protocols for other bromo-nitro-aromatic systems.

Key palladium-catalyzed nucleophilic substitution reactions applicable to this substrate include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is highly versatile and tolerant of various functional groups. For 1-bromo-3-nitroazulene, this would allow for the introduction of aryl, heteroaryl, or vinyl substituents at the C1 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org Applying this to 1-bromo-3-nitroazulene would enable the introduction of an alkenyl side chain at the C1 position, providing a pathway to more complex conjugated systems. The reaction generally proceeds with high stereoselectivity. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgacsgcipr.org This reaction would allow for the direct introduction of various amine functionalities at the C1 position of the azulene core, replacing the bromine atom. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 1: Overview of Applicable Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Base System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)2 (Boronic Acid) | Azulene-R (C-C) | Pd(PPh3)4 / K2CO3 |

| Heck Reaction | Alkene (e.g., Styrene) | Azulene-Alkene (C-C) | Pd(OAc)2 / PPh3 / Et3N |

| Buchwald-Hartwig Amination | R2NH (Amine) | Azulene-NR2 (C-N) | Pd2(dba)3 / BINAP / NaOtBu |

Influence of the Nitro Group on Nucleophilic Reactivity

The 3-nitro group exerts a profound influence on the nucleophilic reactivity of the 1-bromo-3-nitroazulene system, primarily through its strong electron-withdrawing nature. This effect is crucial for facilitating nucleophilic aromatic substitution (SNAr) at the C1 position, where the bromine atom acts as a leaving group.

The azulene ring is a non-alternant hydrocarbon with a dipole moment resulting from electron drift from the seven-membered ring to the five-membered ring, making the latter electron-rich. However, the introduction of a powerful electron-withdrawing nitro group at C3 dramatically alters this electronic landscape. The nitro group deactivates the five-membered ring towards electrophilic attack and, more importantly, significantly lowers the electron density at the C1 and C3 positions.

This reduction in electron density makes the C1 carbon atom highly electrophilic and susceptible to attack by nucleophiles. The mechanism of SNAr reactions in nitro-activated systems proceeds via a two-step addition-elimination pathway. nih.gov

Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the azulene ring and, critically, onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization for the intermediate, thereby lowering the activation energy of this rate-determining step. nih.gov

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the azulene ring is restored, yielding the substitution product.

Therefore, the nitro group at C3 acts as a powerful activating group for SNAr reactions at C1, enabling substitutions with a wide range of nucleophiles under conditions that would not be feasible for unactivated 1-bromoazulene.

Nucleophilic Attack on the Seven-Membered Ring (e.g., Position 6)

While the C1 position is activated towards classical SNAr, the unique electronic structure of the azulene nucleus allows for nucleophilic attack on the electron-deficient seven-membered ring as well. The presence of electron-withdrawing groups on the five-membered ring, such as the bromo and nitro groups in 1-bromo-3-nitroazulene, enhances the electrophilicity of the seven-membered ring. sciforum.net This facilitates a type of reaction known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. sciforum.netresearchgate.net

In the VNS reaction, a nucleophile attacks a carbon atom bearing a hydrogen atom. For azulene derivatives with electron-withdrawing substituents in the five-membered ring, this attack occurs preferentially at the C4, C6, or C8 positions of the seven-membered ring. sciforum.net The reaction proceeds via the addition of a nucleophile (often a carbanion with a leaving group on its α-carbon) to the electron-deficient ring, forming an anionic σH-adduct. researchgate.net This is followed by a base-induced β-elimination of a hydrogen halide (or other small molecule), which restores aromaticity and results in the net substitution of a hydrogen atom. d-nb.info

For 1-bromo-3-nitroazulene, the strong electron-withdrawing effect of the substituents on the five-membered ring makes the seven-membered ring particularly susceptible to such attacks. The reaction often proceeds with high regioselectivity, with position C6 being a common site for VNS hydroxylation and amination. sciforum.net This reactivity provides a complementary method for functionalizing the azulene core, targeting the seven-membered ring instead of the substitution site on the five-membered ring.

Reduction Chemistry of the Nitro Moiety

Selective Reduction to Amine Functionality

The selective reduction of the nitro group in 1-bromo-3-nitroazulene to the corresponding 1-bromo-3-aminoazulene is a key transformation. This requires a chemoselective method that reduces the nitro moiety without affecting the carbon-bromine bond via hydrodehalogenation. A variety of established methods for the selective reduction of aromatic nitro compounds in the presence of halogens are applicable.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl2·2H2O | Ethanol, heat | Highly effective for reducing nitro groups while preserving halogens, esters, and nitriles. |

| Fe / NH4Cl | Ethanol/Water, reflux | A classic, mild, and effective method for nitro group reduction that is tolerant of C-Br bonds. |

| H2, Pd/C | Ethanol, room temp. | Catalytic hydrogenation is effective, but can sometimes lead to competitive dehalogenation, requiring careful control of conditions. |

| NaBH4 / NiCl2·6H2O | Methanol, 0 °C to r.t. | A versatile system for the reduction of nitroarenes that typically does not affect aryl halides. |

| Hydrazine hydrate (B1144303) (N2H4·H2O) | Pd/C or FeCl3 catalyst, ethanol | A common transfer hydrogenation method that is often selective for the nitro group over halogens. |

The choice of reducing agent is critical to the success of the synthesis. For instance, tin(II) chloride in an alcoholic solvent is a widely used and reliable method known for its high chemoselectivity. Similarly, reduction with iron powder in the presence of an electrolyte like ammonium (B1175870) chloride is a mild and efficient alternative. While catalytic hydrogenation with palladium on carbon is a very common reduction method, it carries a higher risk of concurrent hydrodebromination, which can be mitigated by careful selection of catalyst, solvent, and reaction conditions.

Formation of Intermediate Nitroso and Hydroxylamine (B1172632) Species

The reduction of a nitro group (–NO₂) to an amine (–NH₂) is a six-electron process that does not occur in a single step. Instead, it proceeds through a series of intermediates corresponding to successive two-electron reduction stages. The primary intermediates in this pathway are the nitroso (–N=O) and hydroxylamine (–NHOH) species.

The generally accepted reduction sequence is as follows:

R-NO₂ (Nitro) → R-N=O (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

Under most reduction conditions, the intermediate nitroso and hydroxylamine compounds are highly reactive and are quickly reduced further to the final amine product. Consequently, they are typically not isolated. However, by carefully choosing the reducing agent and controlling the reaction conditions (e.g., temperature, stoichiometry of the reductant), it is sometimes possible to halt the reduction at an intermediate stage. For example, milder reducing agents or electrochemical methods can sometimes be employed to favor the formation of the hydroxylamine. The transient formation of these species is a fundamental aspect of the mechanistic pathway for nitro group reduction.

Denitrative Transformations

Beyond reduction to an amine, the nitro group on the 1-bromo-3-nitroazulene ring can be completely removed or replaced in what are known as denitrative transformations. These reactions involve the cleavage of the C–NO₂ bond and offer alternative synthetic pathways.

One major class of such reactions is reductive denitration , where the nitro group is replaced by a hydrogen atom. This can be achieved under specific catalytic conditions that favor C-N bond cleavage over nitro group reduction. For example, a palladium-catalyzed process using isopropanol (B130326) as a mild hydride donor has been shown to effectively remove the nitro group from various nitroarenes, suppressing the formation of anilines. nih.gov Transition-metal-free photochemical methods have also been developed for reductive denitration. rsc.org

Another significant denitrative transformation involves using the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions . While less common than using halide leaving groups, recent advances have demonstrated that nitroarenes can act as electrophilic partners in reactions like the Suzuki-Miyaura coupling. mdpi.comresearchgate.net This allows for the direct formation of a C-C bond at the site of the nitro group, effectively replacing –NO₂ with an aryl, vinyl, or alkyl group. This transformation typically requires specialized ligands, such as bulky biaryl phosphines, to facilitate the challenging oxidative addition of the palladium(0) catalyst into the strong C–NO₂ bond. mdpi.com

Table 3: Examples of Denitrative Transformations

| Transformation | Description | Typical Reagents |

|---|---|---|

| Reductive Denitration | Replacement of -NO2 with -H | Pd catalyst / i-PrOH nih.gov |

| Photochemical Denitration | Light-induced replacement of -NO2 with -H | Photochemical conditions, H-donor rsc.org |

| Denitrative Suzuki Coupling | Replacement of -NO2 with an aryl/vinyl group | Pd catalyst, special ligand, boronic acid, base mdpi.com |

Catalytic Strategies for C-NO2 Bond Cleavage

The cleavage of the carbon-nitro (C-NO₂) bond in 1-bromo-3-nitroazulene is a key transformation that opens pathways to further functionalization, most notably through the formation of amino derivatives. While specific catalytic denitration protocols for 1-bromo-3-nitroazulene are not extensively detailed, the reactivity of the nitroarene functional group is well-established, allowing for the application of standard reduction methodologies. nih.govwikipedia.org These strategies effectively cleave the nitrogen-oxygen bonds, ultimately converting the nitro group into an amine.

The reduction of aromatic nitro compounds is a fundamental process in organic synthesis and is commonly achieved through catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Common Catalytic Hydrogenation Systems:

Palladium on Carbon (Pd/C): This is a highly efficient and frequently used catalyst for the reduction of both aromatic and aliphatic nitro groups to their corresponding primary amines. commonorganicchemistry.com

Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is also effective for nitro group reductions. It is sometimes preferred for substrates containing aromatic halogens where dehalogenation is a potential side reaction with Pd/C. wikipedia.orgcommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This catalyst is also effective for the hydrogenation of nitro compounds. wikipedia.org

Another widely used strategy involves the use of metals in acidic media. These reactions proceed through a series of single-electron transfers from the metal surface.

Metal/Acid Reduction Systems:

Iron (Fe) in Acidic Media: The use of iron filings in the presence of an acid like acetic acid or hydrochloric acid is a classic and mild method for reducing nitroarenes. wikipedia.org

Zinc (Zn) in Acidic Media: Zinc dust can also be employed under acidic conditions to achieve the reduction to an amine. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for converting nitro groups to amines and is often compatible with other reducible functional groups. commonorganicchemistry.com

The reduction process is a stepwise transformation involving six electrons, proceeding through nitroso and N-hydroxylamino intermediates before yielding the final amine product. nih.gov The choice of reagent can be critical, as some methods may offer chemoselectivity, for instance, selectively reducing one nitro group in a polynitro-substituted molecule. commonorganicchemistry.com

Below is a table summarizing common catalytic systems for the reduction of aromatic nitro groups, which are applicable to 1-bromo-3-nitroazulene.

| Catalyst/Reagent | Conditions | Typical Outcome | Reference |

| H₂/Pd-C | Hydrogen Gas, Palladium on Carbon | Reduction to primary amine | commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen Gas, Raney Nickel | Reduction to primary amine | wikipedia.orgcommonorganicchemistry.com |

| Fe/AcOH | Iron filings in Acetic Acid | Reduction to primary amine | wikipedia.org |

| Zn/AcOH | Zinc dust in Acetic Acid | Reduction to primary amine | commonorganicchemistry.com |

| SnCl₂ | Tin(II) Chloride | Reduction to primary amine | commonorganicchemistry.com |

Photochemical Denitration Pathways

Based on available literature, specific photochemical denitration pathways for 1-bromo-3-nitroazulene have not been extensively documented. The study of photochemical reactions is highly specific to the substrate and its unique electronic properties. While photolysis is a known method for cleaving certain chemical bonds, dedicated research into its application for removing the nitro group from this particular azulene derivative is not apparent in the reviewed sources.

Advanced Derivatization and Functionalization Reactions

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The presence of a bromine atom at the 1-position of the azulene core makes 1-bromo-3-nitroazulene an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a versatile method that couples an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org For 1-bromo-3-nitroazulene, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 1-position. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species (which is activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Stille Coupling The Stille coupling reaction involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orglibretexts.org This method has been successfully applied to bromoazulene derivatives. For instance, 6-bromoazulenes have been used to prepare 6-(tri-n-butylstannyl)azulene, a versatile organometallic reagent. rsc.orglookchem.com This stannylated azulene can then undergo Stille coupling with various aryl and acyl halides to produce 6-aryl- and 6-acyl-azulenes in good yields. rsc.orgresearchgate.net By analogy, 1-bromo-3-nitroazulene could be coupled with various organostannanes to introduce new substituents at the 1-position.

Heck-Mizoroki Reaction The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would allow for the introduction of alkenyl groups at the 1-position of the azulene ring. The process is highly valuable for creating C(sp²)-C(sp²) bonds and generally proceeds with excellent stereoselectivity. organic-chemistry.orgnih.gov

The table below outlines the key components for these cross-coupling reactions as they would apply to 1-bromo-3-nitroazulene.

| Reaction | Coupling Partner | Catalyst | Key Features | References |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) complex + Base | Forms C-C bonds; tolerant of many functional groups. | wikipedia.orgorganic-chemistry.orgyoutube.com |

| Stille | Organostannane (R-SnBu₃) | Pd(0) complex | Versatile for C-C bond formation; successfully used on bromoazulenes. | organic-chemistry.orgrsc.orgresearchgate.net |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Pd(0) complex + Base | Forms substituted alkenes; C(sp²)-C(sp²) bond formation. | organic-chemistry.orgwikipedia.orgnih.gov |

Carbon-Hydrogen (C-H) Activation Processes for Azulene Functionalization

Direct C-H activation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it bypasses the need for pre-functionalized starting materials. nih.gov The azulene scaffold has been shown to be a suitable substrate for metal-catalyzed C-H functionalization, particularly on the five-membered ring. nih.gov

Various transition metals, including palladium, rhodium, and silver, have been employed to catalyze the selective functionalization of C-H bonds in azulenes. dntb.gov.uanih.govresearchgate.net For example, the reaction of azulene with diazo reagents can be directed toward either C-H functionalization or ring expansion, depending on the choice of metal catalyst; silver triflate (AgOTf) typically favors C-H functionalization. nih.govresearchgate.net

Catalytic systems have been developed for the incorporation of carbene and nitrene units into the azulene C-H bonds, providing access to functionalized derivatives. acs.org Furthermore, directed C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, has been reported for azulene carboxylic acids, enabling the synthesis of 2-arylazulenes. researchgate.net These methods highlight the potential for selectively modifying the azulene core of 1-bromo-3-nitroazulene at positions other than those bearing the bromo and nitro groups.

Iron-Mediated Nucleophilic Additions

The electronic nature of the azulene ring is significantly influenced by its substituents. While the parent azulene molecule is electron-rich and acts as a potent nucleophile, the presence of the strongly electron-withdrawing nitro group at the 3-position in 1-bromo-3-nitroazulene renders the ring electron-deficient. acs.org This electronic shift makes the azulene core susceptible to nucleophilic attack. youtube.com

An alkene can be made sufficiently electron-deficient for nucleophilic addition by the attachment of an electron-withdrawing group such as a nitro group. youtube.com The nucleophile preferentially attacks one of the sp² hybridized carbon atoms of the double bond, leading to an intermediate carbanion that is stabilized by the electron-withdrawing group. youtube.com

While specific examples of iron-mediated nucleophilic additions directly to 1-bromo-3-nitroazulene are not prominent, iron catalysis is widely used in a variety of organic transformations, including radical hydrofunctionalizations and oxidative couplings. nih.govnih.gov For instance, iron catalysts have been developed for haloamination reactions of alkenes and oxidative C-N coupling reactions. nih.govrsc.org Given the ability of the nitro group to activate the azulene system towards nucleophilic attack, iron-based catalysts could potentially mediate the addition of various nucleophiles to the electron-poor positions of the 1-bromo-3-nitroazulene ring.

Reactions with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are powerful carbon-based nucleophiles and strong bases. masterorganicchemistry.commasterorganicchemistry.com Their reaction with 1-bromo-3-nitroazulene can proceed via several pathways.

One potential reaction is metal-halogen exchange, where the organometallic reagent (e.g., an alkyllithium) exchanges its metal with the bromine atom at the 1-position. This would generate a highly reactive 1-azulenyllithium species, which could then be quenched with an electrophile to introduce a new functional group.

Alternatively, these reagents can act as nucleophiles. libretexts.orglibretexts.org However, the reaction of organolithium and Grignard reagents with the azulene core can be complex. It has been noted that azulenes exhibit high reactivity towards these reagents, which can lead to the formation of dihydroazulene (B1262493) derivatives as side products. lookchem.com This occurs via nucleophilic addition to the azulene ring system itself rather than just substitution at the bromo-substituted carbon.

The high basicity of organolithium and Grignard reagents is also a critical factor; they readily deprotonate even weakly acidic protons and are incompatible with functional groups like alcohols or carboxylic acids. libretexts.orglibretexts.org Therefore, reactions involving 1-bromo-3-nitroazulene would need to be conducted under carefully controlled, anhydrous conditions to favor the desired transformation, whether it be metal-halogen exchange or a targeted cross-coupling event. chemistryviews.orglibretexts.org

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound “Azulene, 1-bromo-3-nitro-” are not available. As a result, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings that strictly adheres to the requested outline for this specific molecule.

General theoretical concepts and computational methods mentioned in the outline, such as Molecular Orbital Theory, Baird's Rules for excited-state aromaticity, Magnetically Induced Current Density (MICD) calculations, and Perturbational Molecular Orbital (PMO) Theory, are well-established in chemistry. These principles are frequently applied to novel compounds to predict and understand their electronic structure, aromaticity, and reactivity.

For instance, studies on the parent molecule, azulene, have utilized these methods to explore its unique properties, such as its aromatic character in the ground state and antiaromaticity in the first triplet excited state. However, without specific computational studies performed on "Azulene, 1-bromo-3-nitro-", any discussion of its specific electronic properties, HOMO-LUMO gap, aromaticity in different electronic states, or reaction mechanisms would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for "Azulene, 1-bromo-3-nitro-".

Theoretical and Computational Chemistry Studies on 1 Bromo 3 Nitroazulene

Reaction Mechanism and Pathway Elucidation

Computational Modeling of Reaction Intermediates and Transition States

In the study of chemical reactions involving 1-bromo-3-nitroazulene, computational modeling is essential for identifying and characterizing transient species such as reaction intermediates and transition states. Reaction intermediates are short-lived, high-energy molecules that exist in the valleys of a potential energy surface between reactants and products. Transition states, on the other hand, are the highest energy points along the reaction coordinate, representing the energetic barrier that must be overcome for a reaction to proceed.

The process of modeling these species typically involves:

Geometry Optimization: Using quantum mechanical calculations, the most stable three-dimensional arrangement of atoms for a proposed intermediate or transition state is determined.

Frequency Analysis: This calculation is crucial to confirm the nature of the optimized structure. A reaction intermediate will have all real (positive) vibrational frequencies, indicating it is a true energy minimum. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

For a molecule like 1-bromo-3-nitroazulene, these calculations would be used to explore various reaction pathways, such as nucleophilic aromatic substitution or electrophilic addition, by mapping out the structures of all relevant intermediates and transition states.

Calculation of Activation Energies and Reaction Free Energies

Once the geometries of the reactants, products, and transition states are optimized, their energies can be calculated to determine the thermodynamics and kinetics of a reaction.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. wikipedia.org A lower activation energy implies a faster reaction rate. opentextbc.ca It is a key parameter derived from the Arrhenius equation, which relates the rate constant of a reaction to temperature. wikipedia.orgopentextbc.ca The activation energy can be determined by locating the transition state on the potential energy surface and calculating its energy relative to the reactants. fsu.edu

Reaction Free Energy (ΔG): This is the difference in Gibbs free energy between the products and the reactants. A negative ΔG indicates a spontaneous reaction. The calculation of free energy includes contributions from the electronic energy, zero-point vibrational energy, thermal corrections to enthalpy, and entropy. These thermodynamic quantities provide insight into the position of the chemical equilibrium.

For 1-bromo-3-nitroazulene, these calculations would allow chemists to predict which reactions are feasible and at what rate they might occur under specific conditions.

Prediction of Regioselectivity (Kinetic vs. Thermodynamic Control)

Many reactions involving substituted aromatic compounds like 1-bromo-3-nitroazulene can yield multiple products, a phenomenon known as regioselectivity. Computational chemistry can predict the major product by analyzing the different reaction pathways. The outcome can be governed by either kinetic or thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures or for shorter reaction times, the major product is the one that is formed the fastest. masterorganicchemistry.com This corresponds to the reaction pathway with the lowest activation energy. libretexts.org The product formed under these conditions is called the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction may be reversible, allowing equilibrium to be established. libretexts.org Under these conditions, the major product will be the most stable one, which corresponds to the product with the lowest Gibbs free energy. masterorganicchemistry.com This is known as the thermodynamic product. libretexts.org

By calculating the activation energies and the free energies of all possible products, it is possible to predict which regioisomer of a reaction involving 1-bromo-3-nitroazulene will be favored under different experimental conditions.

Computational Methodologies Employed

A variety of computational methods are available to study molecular systems, each with a different balance of accuracy and computational cost.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is one of the most widely used methods in computational chemistry for studying the electronic structure of molecules. DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates.

Key features of DFT include:

Balance of Accuracy and Cost: DFT methods are generally less computationally expensive than other high-level ab initio methods, allowing for the study of larger molecular systems.

Functionals: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the complex electron-electron interactions. Common functionals include B3LYP, PBE, and M06-2X.

DFT is routinely used to perform geometry optimizations, frequency calculations, and to determine the energies of reactants, products, and transition states for molecules like 1-bromo-3-nitroazulene.

Ab Initio Quantum Mechanical Methods (e.g., Hartree-Fock, MP2)

Ab initio (Latin for "from the beginning") methods are based on solving the Schrödinger equation without the use of empirical parameters.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but neglects electron correlation, which can be important for accurate energy predictions.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory. It offers a higher level of accuracy than HF and is often used for calculating more precise energies and properties.

These methods would be employed for 1-bromo-3-nitroazulene when a higher level of theoretical accuracy is required, for example, to benchmark results obtained from DFT calculations.

Multireference Methods (e.g., CASSCF)

For molecules with complex electronic structures, such as those with significant electron delocalization, near-degenerate orbitals, or for describing excited states and bond-breaking processes, single-reference methods like HF and DFT may not be adequate. In these cases, multireference methods are necessary.

Complete Active Space Self-Consistent Field (CASSCF): CASSCF is a powerful multireference method that provides a qualitatively correct description of the electronic structure in challenging cases. It involves selecting a subset of orbitals (the "active space") and performing a full configuration interaction calculation within that space. This approach is particularly important for studying the photochemistry or complex reaction mechanisms of molecules like azulene (B44059) derivatives.

Molecular Dynamics Simulations in Mechanistic Studies

Molecular dynamics (MD) simulations offer a powerful computational lens for investigating the intricate, time-dependent behavior of molecules, providing insights into reaction mechanisms that are often inaccessible through experimental means alone. In the context of 1-bromo-3-nitroazulene, while specific MD studies elucidating its reaction mechanisms are not extensively documented in the current body of literature, the application of this technique to the parent azulene molecule and its derivatives provides a robust framework for understanding how such simulations could unravel the mechanistic nuances of this compound.

MD simulations model the interactions between atoms and molecules over time, governed by a force field that describes the potential energy of the system. By solving the classical equations of motion, these simulations can track the trajectory of each atom, revealing dynamic processes such as conformational changes, solvent effects, and the energetics of reaction pathways.

For a molecule like 1-bromo-3-nitroazulene, MD simulations could be instrumental in several key areas of mechanistic investigation:

Conformational Dynamics and Reactivity: The azulene core, a non-benzenoid aromatic hydrocarbon, possesses a unique electronic structure with a significant dipole moment. The substitution pattern of a bromine atom at the 1-position and a nitro group at the 3-position further modulates this electronic landscape. MD simulations can explore the conformational space of 1-bromo-3-nitroazulene, identifying the most stable geometries and the flexibility of the molecule. This is crucial as the accessibility of reactive sites can be influenced by the molecule's dynamic behavior.

Solvent Effects on Reaction Pathways: The polarity of the solvent can significantly impact the rates and mechanisms of chemical reactions. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around 1-bromo-3-nitroazulene. This allows for the study of how solvent molecules interact with the bromo and nitro substituents, potentially stabilizing transition states or intermediates in a reaction. For instance, in nucleophilic substitution reactions, the solvent's ability to solvate leaving groups is a critical factor that can be quantitatively assessed through MD.

Exploring Reaction Energetics and Transition States: While quantum mechanics (QM) calculations are typically employed to determine the precise energetics of reaction pathways and the structures of transition states, MD simulations, particularly those employing hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can provide a more dynamic picture. In a QM/MM simulation, the reactive core of the molecule (e.g., the C-Br or C-NO2 bonds and their immediate environment) is treated with a high level of QM theory, while the rest of the system, including the solvent, is treated with a more computationally efficient MM force field. This approach allows for the exploration of the potential energy surface in a dynamic context, providing insights into the vibrational modes that lead to the transition state and the subsequent product formation.

A hypothetical MD study on the nucleophilic substitution at the 1-position of 1-bromo-3-nitroazulene could yield valuable data, as illustrated in the following table:

| Simulation Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Potential of Mean Force (PMF) | The free energy profile along a defined reaction coordinate (e.g., the C-Br bond distance). | Activation energy of 25 kcal/mol for bromide dissociation. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom or group. | High probability of water molecules near the nitro group, indicating strong solvation. |

| Mean Squared Displacement (MSD) | A measure of the average distance a molecule travels over time, indicating its mobility. | Increased mobility of the leaving bromide ion upon bond cleavage. |

| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and protic solvents. | Persistent hydrogen bonding between solvent and the nitro group's oxygen atoms. |

Such simulations, by providing an atomistic and dynamic view, can complement experimental findings and other computational studies to build a comprehensive understanding of the reaction mechanisms of 1-bromo-3-nitroazulene. The insights gained from MD studies on the parent azulene molecule's energy transfer and dynamics serve as a foundational guide for these future investigations.

Advanced Spectroscopic and Structural Characterization Techniques Applied to 1 Bromo 3 Nitroazulene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 1-bromo-3-nitroazulene, both ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern and electronic environment of the azulene (B44059) skeleton.

The ¹H NMR spectrum of 1-bromo-3-nitroazulene is expected to show distinct signals for the protons on the azulene ring. The positions of these signals (chemical shifts) are influenced by the anisotropic effects of the fused ring system and the electronic effects of the substituents. The electron-withdrawing nature of the nitro group at the C-3 position and the bromine atom at the C-1 position would cause a significant downfield shift for the remaining proton on the five-membered ring (H-2), as well as for the protons on the seven-membered ring, particularly H-4 and H-8.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-Bromo-3-nitroazulene

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | ~115-125 |

| 2 | ~8.5-9.0 | ~140-145 |

| 3 | - | ~148-152 |

| 4 | ~9.5-10.0 | ~138-142 |

| 5 | ~7.8-8.2 | ~128-132 |

| 6 | ~8.0-8.5 | ~140-144 |

| 7 | ~7.8-8.2 | ~128-132 |

| 8 | ~9.5-10.0 | ~138-142 |

| 3a | - | ~135-140 |

| 8a | - | ~140-145 |

Note: These are predicted values based on the known effects of bromo and nitro substituents on aromatic systems and published data for other substituted azulenes.

While 1-bromo-3-nitroazulene is an achiral molecule and likely planar, advanced NMR techniques could be employed to confirm assignments and probe subtle structural features. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between protons on the seven-membered ring, confirming their relative positions.

Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons over two or three bonds, respectively. These correlations would provide an unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of the molecule.

Vibrational Spectroscopy

The IR and FTIR spectra of 1-bromo-3-nitroazulene would be dominated by characteristic absorption bands of the nitro group. Aromatic nitro compounds typically exhibit two strong stretching vibrations: an asymmetric stretch (νas) in the range of 1550-1475 cm⁻¹ and a symmetric stretch (νs) between 1360-1290 cm⁻¹. spectrabase.com These intense bands are a clear diagnostic for the presence of the nitro functionality.

Other expected vibrations include the C-Br stretch, which would appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The spectrum would also feature bands corresponding to the C-H stretching of the azulene ring (around 3100-3000 cm⁻¹) and various C=C stretching and ring deformation modes characteristic of the azulene core in the 1600-1400 cm⁻¹ region.

Table 2: Expected IR/FTIR Absorption Bands for 1-Bromo-3-nitroazulene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-plane Bend | 900 - 675 | Strong |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. For 1-bromo-3-nitroazulene, the symmetric vibrations of the azulene ring system are expected to be particularly strong in the Raman spectrum. The symmetric stretching vibration of the nitro group, while also IR active, should be observable in the Raman spectrum as well.

The analysis of Raman spectra can be particularly useful for studying the skeletal vibrations of the azulene core, which might be weak or coupled with other vibrations in the IR spectrum. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, could be used to selectively enhance the vibrations associated with the azulene chromophore.

Electronic Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. Azulene is well-known for its distinct blue color, which arises from an unusually low-energy S₀ → S₁ electronic transition in the visible region of the spectrum (around 580 nm). It also displays a more intense S₀ → S₂ transition in the near-UV region. thejamesonlab.com

The introduction of a bromo and a nitro group onto the azulene ring is expected to cause a significant shift in the absorption maxima (a chromophoric shift). Both the bromo and, particularly, the electron-withdrawing nitro group are likely to cause a bathochromic (red) shift of the absorption bands due to the extension of the π-conjugated system and the perturbation of the molecular orbital energies. The exact position of the absorption maxima would provide insight into the electronic structure of 1-bromo-3-nitroazulene and how the substituents modulate the HOMO-LUMO gap of the parent azulene system. The color of the compound is expected to be different from the characteristic blue of azulene, likely shifting towards green or brown hues.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. Azulene and its derivatives are particularly interesting subjects for this analysis due to their distinct electronic absorption bands corresponding to transitions from the ground state (S₀) to the first (S₁) and second (S₂) excited singlet states. researchgate.net

The parent azulene molecule exhibits a weak absorption in the visible region (λ ≈ 580-700 nm), which is responsible for its characteristic blue color. This band corresponds to the S₀→S₁ transition. researchgate.net A much more intense absorption occurs in the near-ultraviolet region (λ ≈ 340-360 nm), corresponding to the S₀→S₂ transition. thejamesonlab.com The significant energy gap between the S₁ and S₂ states is a defining feature of the azulene chromophore. thejamesonlab.com

For 1-bromo-3-nitroazulene, the presence of the electron-withdrawing nitro group (-NO₂) at the 3-position and the bromo (-Br) group at the 1-position on the electron-rich five-membered ring is expected to significantly perturb the electronic structure. thejamesonlab.com Electron-withdrawing groups are known to cause a substantial narrowing of the S₁-S₂ energy gap. thejamesonlab.com This would likely result in a bathochromic (red) shift for the S₀→S₁ transition and a hypsochromic (blue) shift for the S₀→S₂ transition. The nitro group, in particular, will introduce n→π* transitions, although these are often weak and may be obscured by the more intense π→π* transitions of the azulene core.

Table 1: Predicted UV-Vis Absorption Data for 1-Bromo-3-nitroazulene

| Transition | Typical Wavelength (Azulene) | Predicted Shift for 1-Bromo-3-nitroazulene | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|---|

| S₀ → S₁ (π→π*) | ~700 nm | Bathochromic (Red Shift) | >700 nm | Low |

| S₀ → S₂ (π→π*) | ~350 nm | Hypsochromic (Blue Shift) | <350 nm | High |

Fluorescence and Photoluminescence Spectroscopy for Excited-State Behavior

The photoluminescence behavior of azulene is one of its most remarkable features. It is a classic exception to Kasha's rule, which states that fluorescence typically occurs from the lowest vibrational level of the first excited state (S₁). researchgate.net Instead, azulene exhibits anomalous fluorescence from its second excited state (S₂→S₀), a phenomenon attributed to a very rapid, efficient internal conversion from the S₁ state to the ground state, making S₁ fluorescence negligible. researchgate.netresearchgate.net The S₂ state, in contrast, has a longer lifetime, allowing for radiative decay back to the ground state. researchgate.net

The introduction of substituents can alter this delicate balance of excited-state dynamics. Electron-donating or electron-withdrawing groups can change the relative energies and lifetimes of the S₁ and S₂ states. thejamesonlab.comespublisher.com For 1-bromo-3-nitroazulene, the strong electron-withdrawing nitro group is expected to significantly reduce the quantum yield of S₂ fluorescence compared to the parent azulene. thejamesonlab.com This quenching effect is a common consequence of heavy atoms (like bromine) and nitro-aromatic compounds, which promote non-radiative decay pathways such as intersystem crossing to the triplet manifold. It is therefore predicted that 1-bromo-3-nitroazulene would exhibit very weak, if any, fluorescence.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 1-bromo-3-nitroazulene has not been reported in the reviewed literature, analysis of other azulene derivatives provides a basis for prediction. nih.govresearchgate.netresearchgate.net

A crystallographic study of 1-bromo-3-nitroazulene would be expected to reveal:

Molecular Geometry: Confirmation of the fused five- and seven-membered ring system. The planarity of the azulene core might be slightly distorted due to steric hindrance from the substituents.

Bond Lengths: The bond lengths within the azulene core would likely show some degree of alternation, reflecting a structure that is a hybrid of aromatic and polyene character. The C-Br and C-N bond lengths would be determined with high precision.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be influenced by dipole-dipole interactions (arising from azulene's inherent dipole moment and the polar nitro group) and potentially halogen bonding involving the bromine atom. wikipedia.org π-π stacking interactions between the aromatic rings are also common in such systems.

If a crystal structure were determined, the data would be presented in a standardized format, as shown in the hypothetical table below.

Table 2: Example of Crystallographic Data Presentation

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆BrNO₂ |

| Formula Weight | 252.07 g/mol |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a, b, c (Å) | (Cell dimensions) |

| α, β, γ (°) | (Cell angles) |

| Volume (ų) | (Unit cell volume) |

| Z | (Molecules per unit cell) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of 1-bromo-3-nitroazulene is C₁₀H₆BrNO₂, corresponding to a monoisotopic mass of approximately 250.95 Da.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.5% and 49.5%, respectively). whitman.edu This results in a characteristic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, which appear as a pair of peaks (an "M" peak and an "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).

The fragmentation of 1-bromo-3-nitroazulene under electron ionization (EI) would likely proceed through several characteristic pathways, including the loss of the nitro group and the bromine atom.

Common fragmentation pathways include:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

Loss of NO: Subsequent or alternative fragmentation could involve the loss of nitric oxide (•NO, 30 Da) following a rearrangement.

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da).

Sequential Losses: Combinations of these losses, such as the loss of both NO₂ and Br, are also expected.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 1-Bromo-3-nitroazulene

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Intensity Ratio (⁷⁹Br:⁸¹Br) | Identity of Fragment |

|---|---|---|---|

| 251 | 253 | ~1:1 | [C₁₀H₆⁷⁹Br¹⁴N¹⁶O₂]⁺ (Molecular Ion, M⁺) |

| 205 | 207 | ~1:1 | [M - NO₂]⁺ |

| 172 | - | - | [M - Br]⁺ |

| 126 | - | - | [M - Br - NO₂]⁺ |

Electroanalytical Characterization

Electroanalytical techniques are powerful tools for investigating the redox properties of molecules, providing insights into their electronic structure and reactivity.

Cyclic voltammetry (CV) measures the current response of a system to a linearly cycled potential sweep. For 1-bromo-3-nitroazulene, the voltammogram is expected to show features corresponding to the reduction of the nitro group and the redox processes of the azulene ring system. researchgate.net

Nitro Group Reduction: Aromatic nitro groups typically undergo an irreversible, multi-electron reduction to form a hydroxylamine (B1172632) or amine, often observed as a prominent cathodic (reduction) peak on the first potential sweep. researchgate.net The exact potential of this reduction is sensitive to the solvent and pH.

Azulene Core Redox: The azulene core itself is electrochemically active, capable of both oxidation and reduction. It typically shows at least one reversible or quasi-reversible one-electron oxidation wave at relatively low positive potentials, corresponding to the formation of a stable radical cation. mdpi.com It can also exhibit reduction waves at negative potentials.

The CV of 1-bromo-3-nitroazulene would therefore be a composite of these processes. The strong electron-withdrawing effect of the nitro group would make the oxidation of the azulene ring more difficult (occur at a more positive potential) compared to unsubstituted azulene.

Table 4: Predicted Redox Processes for 1-Bromo-3-nitroazulene in Cyclic Voltammetry

| Process | Potential Range (vs. Fc/Fc⁺) | Reversibility | Description |

|---|---|---|---|

| Nitro Group Reduction | Negative | Irreversible | R-NO₂ + ne⁻ + mH⁺ → R-NHOH / R-NH₂ |

| Azulene Oxidation | Low Positive | Reversible / Quasi-reversible | Az → [Az]⁺• + e⁻ |

Spectroelectrochemistry combines spectroscopic (typically UV-Vis) and electrochemical measurements to study the spectral properties of electrochemically generated species. mdpi.com This technique would be invaluable for characterizing the radical ions of 1-bromo-3-nitroazulene.

By holding the electrode potential at a value sufficient to cause oxidation or reduction and simultaneously recording the UV-Vis spectrum, one could observe the disappearance of the absorption bands of the neutral molecule and the appearance of new bands corresponding to the radical cation or anion. For example, upon oxidation of the azulene core to its radical cation, significant changes in the visible region of the spectrum would be expected, reflecting the new set of allowed electronic transitions in the open-shell species. This allows for a direct correlation between a specific redox state and its electronic structure, providing a more complete picture of the molecule's behavior. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Species Detection)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, including radical anions. While direct experimental EPR studies on the radical anion of 1-bromo-3-nitroazulene are not extensively reported in the literature, the expected spectroscopic features can be predicted based on the analysis of related azulene and nitroaromatic radical anions. The generation of the 1-bromo-3-nitroazulene radical anion for EPR analysis would typically be achieved through in-situ electrochemical reduction or by chemical reduction using an alkali metal in an aprotic solvent.

The EPR spectrum of the 1-bromo-3-nitroazulene radical anion is expected to be complex, primarily due to the hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group and the various protons of the azulene ring system. The g-value, a dimensionless factor that is a characteristic of the radical, is anticipated to be in the range typical for nitroaromatic radical anions, slightly higher than the free electron value of ~2.0023.

The primary feature of the EPR spectrum would be a large triplet splitting caused by the interaction of the unpaired electron with the 14N nucleus (I=1) of the nitro group. Each of these three main lines would be further split into a complex pattern of smaller multiplets due to hyperfine interactions with the protons at positions 2, 4, 5, 6, 7, and 8 of the azulene core. The magnitude of these proton hyperfine coupling constants (aH) is dependent on the spin density distribution across the molecule.

Based on studies of the azulene radical anion and various nitroaromatic radical anions, a set of hypothetical but plausible hyperfine coupling constants for the 1-bromo-3-nitroazulene radical anion has been compiled. These values are illustrative of the type of data that would be obtained from an experimental EPR spectrum.

Table 1: Hypothetical EPR Hyperfine Coupling Constants for the 1-Bromo-3-nitroazulene Radical Anion

| Nucleus | Position | Multiplicity | Hyperfine Coupling Constant (Gauss) |

| 14N | 3 | 1 | aN ≈ 9.0 - 12.0 |

| 1H | 2 | 1 | aH ≈ 3.0 - 4.5 |

| 1H | 4 | 1 | aH ≈ 4.0 - 6.0 |

| 1H | 5 | 1 | aH ≈ 1.0 - 2.0 |

| 1H | 6 | 1 | aH ≈ 5.0 - 7.0 |

| 1H | 7 | 1 | aH ≈ 1.0 - 2.0 |

| 1H | 8 | 1 | aH ≈ 4.0 - 6.0 |

Note: These values are hypothetical and intended for illustrative purposes. The actual experimental values may vary depending on the solvent and temperature.

The interpretation of such a complex spectrum would likely require computational simulations to accurately assign the hyperfine coupling constants to specific protons on the azulene ring. The spin density is not uniformly distributed in the non-alternant hydrocarbon structure of azulene, leading to a wide range of proton coupling constants. The presence of the electron-withdrawing nitro group and the bromo substituent would further modify this distribution. Detailed analysis of these hyperfine coupling constants would provide valuable insights into the electronic structure and the distribution of the unpaired electron density within the 1-bromo-3-nitroazulene radical anion.

Q & A

Q. How can contradictory spectral data for 1-bromo-3-nitro-azulene in gas-phase vs. solution-phase studies be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.